2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine derivative is then reacted with an appropriate azetidine derivative under controlled conditions to form the target compound. Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding, indicating its potential as a lead compound for drug development.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science, including the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one exerts its effects involves its interaction with specific molecular targets. The phenyl group and pyridine ring are key components that allow the compound to bind to enzymes and receptors. The azetidine ring provides structural rigidity, enhancing the compound's binding affinity and specificity.
Molecular Targets and Pathways: The compound targets various enzymes and receptors involved in biological processes. For example, it may inhibit enzymes such as kinases or bind to receptors involved in signal transduction pathways. These interactions can modulate cellular activities and lead to therapeutic effects.
Comparison with Similar Compounds
2-Phenyl-1-(3-(pyridin-2-yloxy)azetidin-1-yl)butan-1-one
2-Phenyl-1-(3-(pyridin-4-yloxy)azetidin-1-yl)butan-1-one
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
Uniqueness: 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one stands out due to its specific substitution pattern on the pyridine ring and the presence of the azetidine ring. These structural features contribute to its unique biological and chemical properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESUDNFNSUWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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